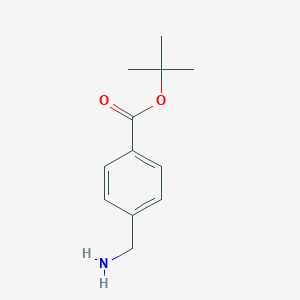

Tert-butyl 4-(aminomethyl)benzoate

Vue d'ensemble

Description

Tert-butyl 4-(aminomethyl)benzoate is a chemical compound with the CAS Number: 107045-28-3 and Molecular Weight: 207.27 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is available in a solid, semi-solid, liquid, or lump form .

Synthesis Analysis

Tert-butyl 4-(aminomethyl)benzoate is used as a reactant in the preparation of benzimidazoles and analogs, which are used as protein kinase inhibitors . The synthesis of this compound involves various methods, including the oxidation of a liquid phase solvent like acetic acid and high-temperature gas-phase oxidation .

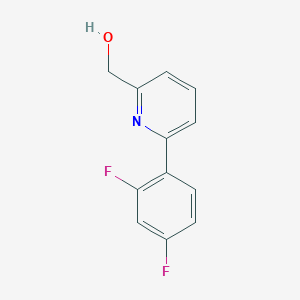

Molecular Structure Analysis

The linear formula of Tert-butyl 4-(aminomethyl)benzoate is C12H17NO2 . The InChI Key for this compound is YCEJUWBZSJVVNE-UHFFFAOYSA-N .

Chemical Reactions Analysis

Tert-butyl 4-(aminomethyl)benzoate is a reactant in the preparation of benzimidazoles and analogs, which are used as protein kinase inhibitors .

Physical And Chemical Properties Analysis

Tert-butyl 4-(aminomethyl)benzoate has a molecular weight of 207.27 . It is a solid, semi-solid, liquid, or lump substance . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Tert-butyl 4-(aminomethyl)benzoate serves as a valuable building block for synthesizing bioactive molecules. Researchers have explored its potential in designing novel antifolates, which are crucial in cancer treatment. These antifolates inhibit enzymes involved in DNA synthesis, thereby suppressing tumor cell growth . Additionally, the compound’s structure makes it an interesting candidate for further drug development.

Protein Kinase Inhibitors

The compound has been investigated for its use as a protein kinase inhibitor. Protein kinases play essential roles in cell signaling pathways and are implicated in various diseases, including cancer. Tert-butyl 4-(aminomethyl)benzoate may exhibit inhibitory effects on specific kinases, making it relevant for targeted therapies .

Organic Synthesis and Chemical Transformations

Researchers have employed tert-butyl 4-(aminomethyl)benzoate as a versatile reagent in organic synthesis. It participates in diverse reactions, such as amidation, acylation, and cyclization. Its unique structure allows for the introduction of functional groups, making it useful for constructing complex molecules .

Pyrazole Derivatives

In one study, tert-butyl 4-(aminomethyl)benzoate was utilized in the synthesis of pyrazole derivatives. These compounds showed promise as effective PDE4 (phosphodiesterase 4) inhibitors for treating inflammatory diseases. The choice of tert-butanesulfinamide over other sulfinamides influenced yield and diastereoselectivity, highlighting its importance in this context .

Computational Chemistry and Molecular Simulations

Tert-butyl 4-(aminomethyl)benzoate can be modeled computationally using programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. Researchers can simulate its behavior, interactions, and structural properties, aiding drug design and understanding its behavior in biological systems .

Chemical Education and Research

As a compound with an interesting structure, tert-butyl 4-(aminomethyl)benzoate finds relevance in chemical education. It serves as an example for teaching concepts related to esters, amines, and organic synthesis. Moreover, its applications in research contribute to the advancement of chemical knowledge .

Mécanisme D'action

Target of Action

Tert-butyl 4-(aminomethyl)benzoate is a chemical compound used as a building block in the synthesis of antifolates . Antifolates are a class of drugs that inhibit the activity of folic acid, a vitamin that is essential for cell growth and reproduction. The primary targets of antifolates are enzymes involved in the folic acid pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Mode of Action

Tert-butyl 4-(aminomethyl)benzoate, as a precursor to antifolates, interacts with its targets by mimicking the structure of folic acid. This allows the compound to bind to the active sites of enzymes like DHFR and TS, inhibiting their function . The inhibition of these enzymes disrupts the synthesis of nucleotides, which are essential components of DNA and RNA. This leads to a halt in cell growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by tert-butyl 4-(aminomethyl)benzoate, through its antifolate products, is the folic acid pathway. This pathway is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . By inhibiting enzymes in this pathway, the compound disrupts nucleotide synthesis, leading to a halt in DNA replication and cell division .

Result of Action

The molecular and cellular effects of tert-butyl 4-(aminomethyl)benzoate’s action are primarily due to the inhibition of the folic acid pathway . This results in a decrease in the availability of purines and pyrimidines for DNA and RNA synthesis, leading to a halt in cell growth and replication . This makes antifolates, and by extension tert-butyl 4-(aminomethyl)benzoate, potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Safety and Hazards

Tert-butyl 4-(aminomethyl)benzoate is classified under GHS07. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJUWBZSJVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561183 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)benzoate | |

CAS RN |

107045-28-3 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

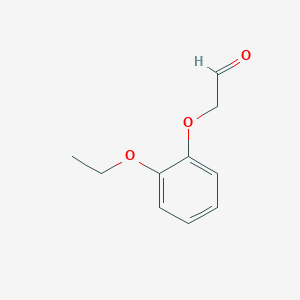

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

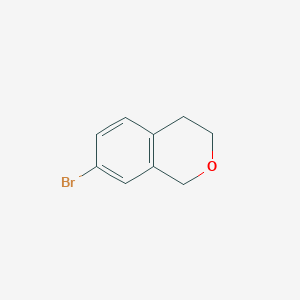

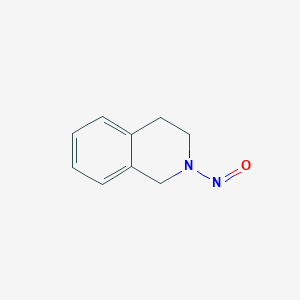

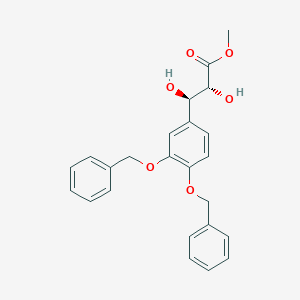

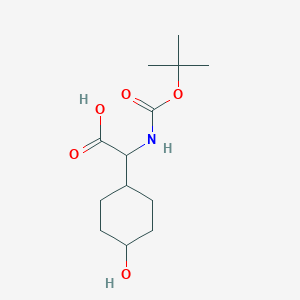

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.